6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound is characterized by its complex structure, which includes chloro, methoxy, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a base.
Coupling with 4-chlorophenylamine: The final step involves coupling the imidazo[1,2-a]pyridine core with 4-chlorophenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions. For example, nucleophiles like amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation, or sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The imidazo[1,2-a]pyridine core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Similar structure but lacks the methoxy group.
6-chloro-N-(4-methoxyphenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with reversed positions of the chloro and methoxy groups.
2-(4-methoxyphenyl)-6-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the chloro substituents.
Uniqueness
The presence of both chloro and methoxy groups in 6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine provides unique electronic and steric properties, which can enhance its binding affinity and specificity towards certain biological targets. This makes it distinct from other similar compounds and potentially more effective in its applications.
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-26-17-9-2-13(3-10-17)19-20(23-16-7-4-14(21)5-8-16)25-12-15(22)6-11-18(25)24-19/h2-12,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVZAKWWEQJCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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